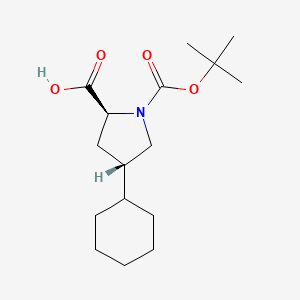

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

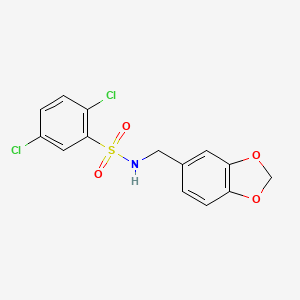

The compound “(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic amine . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” have been synthesized . The synthesis of these amino acids was achieved through succinct sequences .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring, a carboxylic acid group, a cyclohexyl group, and a tert-butoxycarbonyl group .Scientific Research Applications

Stereocontrolled Syntheses of Kainoid Amino Acids

A study highlighted the use of N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes, precursors in the syntheses of neuroexcitants and kainoid amino acids. A key step involves the intermolecular radical addition of 2-iodoethanol to a N-Boc 2-(alkyl or aryl)sulfonyl-7-azabicyclo[2.2.1]heptadiene, leading to nitrogen-directed homoallylic radical rearrangement. This provides an efficient entry to polysubstituted pyrrolidines and kainoid amino acids, showcasing a method for creating complex neuroactive compounds (Hodgson, Hachisu, & Andrews, 2005).

Accessing Carboannulated and Functionalized Triazolopyridines

Another research demonstrated the reactivity of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones and other compounds, leading to the formation of new derivatives of triazolopyridine. This process involves annulation of the pyridine ring, highlighting the role of Boc-protected amino compounds in synthesizing complex heterocyclic structures (Syrota et al., 2020).

Condensation of Carboxylic Acids with N-Heterocycles

Research on the condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides was facilitated by di-tert-butyl dicarbonate (Boc2O). This method allows the acylation of a wide range of non-nucleophilic nitrogen compounds, indicating a broader application of Boc-protected compounds in synthesizing acylated heterocycles with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Amino Acid and Peptide Analogues

2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) serves as a building block for peptidomimetics, obtained through hydrolysis and hydrogenolysis. This study demonstrates the synthesis of ATPC-amino acids and ATPC-peptides, incorporating ATPC as an N-terminal moiety in peptide synthesis. It exemplifies the application of Boc methodology in the synthesis of complex peptidomimetic structures (Bissyris et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGHRWCXWTYGS-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

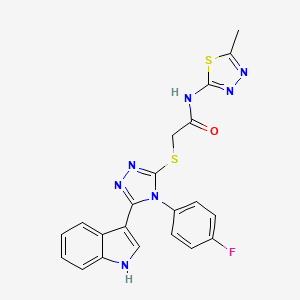

![N-(3-chloro-4-fluorobenzyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2829410.png)

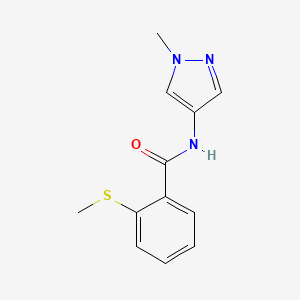

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2829416.png)

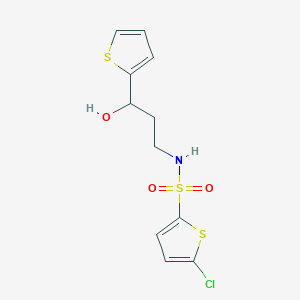

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2829418.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide](/img/structure/B2829421.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)

![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)